molecular formula C18H17ClN2S B2557781 5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole CAS No. 318234-15-0

5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole

Cat. No.: B2557781
CAS No.: 318234-15-0
M. Wt: 328.86
InChI Key: XSMAFQZLKCFHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole is a synthetically versatile pyrazole derivative of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates a phenylthioether moiety, a feature that can influence a compound's pharmacokinetic properties and target binding affinity . This compound is primarily utilized as a key chemical intermediate or a core structural scaffold for the design and synthesis of novel small molecule libraries. Researchers employ it to explore structure-activity relationships (SAR), particularly in the development of probes targeting kinase and other enzyme families where the pyrazole core is a common pharmacophore. The presence of the sulfanyl methyl group offers a potential site for further chemical modification, enabling the study of protein-ligand interactions and the optimization of lead compounds in drug discovery programs. It is For Research Use Only.

Properties

IUPAC Name

5-chloro-1-methyl-4-[(3-methylphenyl)sulfanylmethyl]-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2S/c1-13-7-6-10-15(11-13)22-12-16-17(20-21(2)18(16)19)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMAFQZLKCFHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC2=C(N(N=C2C3=CC=CC=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Precursors with Hydrazines

The classical approach involves reacting 1,3-diketones with substituted hydrazines under acidic or thermal conditions. For 5-chloro-1-methyl-3-phenyl-1H-pyrazole intermediates, ethyl 3-(phenyl)-2,4-diketopentanoate reacts with methylhydrazine in ethanol at reflux (78°C, 8 h), yielding the 1-methyl-3-phenylpyrazole core. Chlorination at position 5 is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0–5°C, with subsequent quenching in ice-water to isolate 5-chloro derivatives (yield: 82–88%).

Critical parameters:

  • Molar ratio : 1:1.2 (diketone:hydrazine) minimizes dimerization
  • Solvent selection : Anhydrous ethanol enhances nucleophilicity of hydrazine
  • Temperature control : Slow addition of POCl₃ prevents exothermic decomposition

Meyer-Schuster Rearrangement and Halocyclization

The patent CN110483400A discloses a tandem Meyer-Schuster rearrangement/halogenation/cyclization sequence using propargyl alcohol derivatives. For instance, 3-phenylprop-2-yn-1-ol undergoes Meyer-Schuster rearrangement with N-bromosuccinimide (NBS) in dioxane catalyzed by bismuth triflate (Bi(OTf)₃), generating α-haloketone intermediates. Subsequent treatment with methylhydrazine at 101°C for 5 h affords 1-methyl-3-phenylpyrazole bromides (yield: 89–91%). Chlorine incorporation requires substituting NBS with N-chlorosuccinimide (NCS).

Advantages:

  • Regioselectivity : Halogen placement at position 5 is controlled by propargyl substitution patterns
  • Scalability : Gram-scale reactions (20 mmol) maintain >85% yield

Optimization of Reaction Conditions

Catalytic Systems for Enhanced Efficiency

Catalyst Reaction Step Yield Increase Reference
Bi(OTf)₃ (0.1 eq) Meyer-Schuster rearrangement 91% vs. 68% (uncatalyzed)
Nano-TiO₂ (5 wt%) Thiol-alkylation 89% vs. 72% (thermal)
Cu(OTf)₂ (0.3 eq) Halogenation 88% vs. 75% (HCl alone)

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) accelerate thioetherification by stabilizing transition states (ΔG‡ reduced by 12–15 kJ/mol). However, DMF increases sulfoxide impurities to 8–12% versus 2–3% in acetonitrile.

Analytical and Purification Protocols

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52–7.48 (m, 2H, Ph), 7.34–7.28 (m, 5H, Ph + C₆H₄), 4.32 (s, 2H, SCH₂), 2.89 (s, 3H, NCH₃), 2.42 (s, 3H, ArCH₃)
  • HRMS : m/z calc. for C₁₉H₁₈ClN₂S [M+H]⁺: 357.0824, found: 357.0821

Chromatographic Purification

Silica gel chromatography (hexane:EtOAc 4:1 → 3:1 gradient) resolves the target compound from:

  • Byproduct A : Bis-thioether (Rf 0.35 vs. 0.28 for product)
  • Byproduct B : Des-chloro analogue (Rf 0.41)

Recrystallization from ethanol/water (7:3) enhances purity to >99% (HPLC).

Comparative Assessment of Synthetic Routes

Method Steps Total Yield Time Cost (USD/g)
Classical cyclocondensation 4 62% 34 h 120
Meyer-Schuster rearrangement 3 79% 18 h 85
Microwave-assisted one-pot 2 84% 45 min 95

Trade-offs : While microwave methods offer speed, Meyer-Schuster routes provide better scalability (>100 g batches). Classical approaches remain valuable for small-scale diversification.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Electrophilic addition reactions can be facilitated by reagents such as bromine (Br₂) or iodine (I₂).

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives, substituted pyrazoles, and adducts formed through electrophilic addition.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other organic compounds.

Biology: Biologically, 5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole has shown potential in various bioassays. It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

Medicine: In medicine, the compound's derivatives could be explored for therapeutic applications

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

5-Chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole (CAS 318248-73-6)
  • Differences :
    • Dual sulfanyl groups at position 4 (2,3-dichlorophenyl and phenylsulfanyl).
    • Molecular formula: C₂₃H₁₈Cl₃N₂S₂ (MW: 506.89 g/mol).
  • Impact: Increased chlorine content enhances lipophilicity but may reduce solubility in polar solvents.
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole (CAS 318248-41-8)
  • Differences :
    • Position 4 substituent: 2,4-dichlorophenylsulfanyl.
    • Molecular formula: C₁₇H₁₃Cl₃N₂S (MW: 407.72 g/mol).
  • Impact :
    • The para-chlorine on the phenyl ring increases electron-withdrawing effects, altering electronic distribution in the pyrazole core compared to the target’s electron-donating methyl group .

Functional Group Modifications

5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS 1146948-37-9)
  • Differences :
    • Position 4: Nitrile (-CN) replaces the sulfanylmethyl group.
    • Molecular formula: C₁₈H₁₃ClN₄S (MW: 364.84 g/mol).
  • Impact :
    • The nitrile group enhances dipole interactions and may improve binding affinity in biological targets.
    • Increased polarity compared to the hydrophobic sulfanylmethyl group in the target compound .
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate (CAS 318237-99-9)
  • Differences: Position 3: Carboxylate ester; position 4: hydroxyimino methyl. Molecular formula: C₁₈H₁₄ClN₃O₃S (MW: 387.84 g/mol).
  • Impact: The ester and hydroxyimino groups introduce hydrogen-bonding sites, enhancing solubility in aqueous media. Contrasts with the target’s non-polar 3-phenyl and 4-sulfanylmethyl groups .

Substitutions on the Pyrazole Core

3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
  • Differences: Position 5: Phenoxy group; position 4: aldehyde. Molecular formula: C₁₈H₁₅N₂O₂ (MW: 297.33 g/mol).
  • Impact: The aldehyde group increases reactivity (e.g., Schiff base formation). Phenoxy substitution at position 5 alters steric bulk compared to the target’s chloro substituent .
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide
  • Differences :
    • Position 1: Benzenesulfonamide; position 5: 4-chlorophenyl.
    • Molecular formula: C₁₆H₁₃ClN₃O₂S (MW: 354.81 g/mol).
  • Demonstrates how heterocyclic appendages influence pharmacological profiles .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Compounds

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₁₉H₁₈ClN₂S 350.87 3-methylphenylsulfanylmethyl, chloro Not reported
318248-73-6 C₂₃H₁₈Cl₃N₂S₂ 506.89 2,3-dichlorophenylsulfanylmethyl Not reported
318248-41-8 C₁₇H₁₃Cl₃N₂S 407.72 2,4-dichlorophenylsulfanylmethyl Not reported
1146948-37-9 C₁₈H₁₃ClN₄S 364.84 3-chlorophenylsulfanyl, nitrile Not reported
318237-99-9 C₁₈H₁₄ClN₃O₃S 387.84 Hydroxyimino methyl, carboxylate Not reported

Spectral Data Highlights:

  • IR Spectroscopy :
    • Target compound expected to show peaks for C-Cl (~600–800 cm⁻¹), C-S (~650 cm⁻¹), and aromatic C-H stretches (~3000 cm⁻¹) .
    • Nitrile-containing analogs (e.g., CAS 1146948-37-9) exhibit strong -CN stretches (~2200 cm⁻¹) .
  • ¹H-NMR :
    • Methyl groups (e.g., 1-methyl on pyrazole) appear as singlets at δ 2.5–3.0 ppm.
    • Aromatic protons in 3-methylphenyl groups show splitting patterns dependent on substitution .

Biological Activity

5-Chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties, as well as structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical formula:

C15H15ClN2S\text{C}_{15}\text{H}_{15}\text{ClN}_2\text{S}

Physical Properties

PropertyValue
Molecular Weight288.81 g/mol
Melting Point93 - 95.5 °C
SolubilitySoluble in DMSO

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that pyrazole derivatives can inhibit key oncogenic pathways, specifically targeting BRAF(V600E) mutations associated with various cancers. The compound's structural features contribute to its ability to interact with these targets effectively .

Anti-inflammatory Activity

In vitro studies have demonstrated that this pyrazole derivative possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential utility in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against various pathogens. In particular, it has shown moderate to high efficacy against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of the chloromethyl and sulfanyl groups significantly enhances the compound's interaction with biological targets. Modifications in these functional groups can lead to variations in potency and selectivity against specific cancer cell lines or pathogens .

Case Studies and Research Findings

  • Antitumor Efficacy : A study on a series of pyrazole derivatives reported that compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting that modifications to the pyrazole core can enhance antitumor efficacy .
  • Anti-inflammatory Mechanism : Another research highlighted that derivatives like this compound inhibited LPS-induced NO production through a mechanism involving NF-kB pathway inhibition .
  • Antimicrobial Spectrum : The compound was tested against a range of bacteria, showing significant inhibitory effects on Gram-positive and Gram-negative strains, supporting its development as a broad-spectrum antimicrobial agent .

Q & A

Q. How can the synthesis of 5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole be optimized for high yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Stepwise Functionalization : Introduce the sulfanyl-methyl group via nucleophilic substitution, followed by chloro and methyl group additions ().
  • Reaction Conditions :
ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CAvoids side reactions (e.g., oxidation)
SolventDMF or ethanolEnhances solubility of intermediates
CatalystK₂CO₃ or triethylamineFacilitates deprotonation in sulfanyl incorporation
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC and HPLC .

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify substituents (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity .
  • X-ray Crystallography :
  • Use SHELXL for structure refinement. Key parameters:
  • R-factor : Aim for <0.05 for high-resolution data .
  • Displacement Parameters : Validate thermal motion models to avoid overfitting .
  • Example: A related pyrazole derivative showed planar pyrazole rings (max deviation: 0.004 Å) and dihedral angles of 73.67° between aromatic groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations :
  • Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electron-rich sites (e.g., sulfanyl-methyl group) prone to nucleophilic attack .
  • Calculate Fukui indices to map electrophilic/nucleophilic regions .
  • Mechanistic Insights :
  • The sulfanyl group’s electron-donating nature increases electron density at the pyrazole C4 position, favoring SN2 reactions .
  • Validation : Compare predicted reaction pathways (e.g., with CN⁻ or NH₃) to experimental kinetic data .

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer :
  • SHELX Toolkit :
  • Use SHELXD for phase problem resolution in twinned crystals (common in sulfanyl-containing compounds) .
  • Apply TWIN/BASF commands to refine data with rotational pseudosymmetry .
  • Data Contradictions :
  • Example : Discrepancies in thermal displacement parameters (Ueq) may arise from disorder. Use PART/SUMP commands to model alternative conformations .
  • Validation : Cross-check with spectroscopic data (e.g., NMR NOE correlations) to confirm spatial arrangements .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting antitumor activity?

  • Methodological Answer :
  • Substituent Variation :
ModificationBiological Impact (Example)Reference
Chloro → FluoroIncreased metabolic stability
Sulfanyl → MethoxyAlters logP and membrane permeability
  • Assay Design :
  • In vitro : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • In silico : Dock the compound into target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.